4H-Imidazo[1,5,4-DE]quinoxalin-5(6H)-one
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Overview
Description
4H-Imidazo[1,5,4-DE]quinoxalin-5(6H)-one is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by its fused ring structure, which includes both imidazole and quinoxaline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Imidazo[1,5,4-DE]quinoxalin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitroaniline with glyoxal in the presence of a base, followed by cyclization to form the quinoxaline ring. Subsequent reactions with imidazole derivatives lead to the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: 4H-Imidazo[1,5,4-DE]quinoxalin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
4H-Imidazo[1,5,4-DE]quinoxalin-5(6H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity, making it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4H-Imidazo[1,5,4-DE]quinoxalin-5(6H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
4H-Imidazo[1,5,4-DE]quinoxalin-5(6H)-one can be compared with other similar compounds, such as:
Imidazo[1,5-a]quinoxalines: These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms.
Benzimidazoles: These compounds have a similar imidazole ring but are fused with a benzene ring instead of a quinoxaline ring.
Uniqueness: The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
41740-47-0 |
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Molecular Formula |
C9H7N3O |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-10-one |
InChI |
InChI=1S/C9H7N3O/c13-8-4-12-5-10-6-2-1-3-7(11-8)9(6)12/h1-3,5H,4H2,(H,11,13) |
InChI Key |
MIODJDAQRJTQOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CC=CC3=C2N1C=N3 |
Origin of Product |
United States |
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